Zofenopril
説明
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor that is used to protect the heart and help reduce high blood pressure . It has been found to be significantly more effective in reducing hypertension than two older antihypertensive drugs, atenolol and enalapril, and was associated with fewer adverse effects .
Synthesis Analysis
Zofenopril is synthesized through a process that involves reacting protected cis-4-phenylthio-L-proline alkyl ester compound with S- (-)- 3-benzothio- 2-methylpropionic acid compound . This process results in the production of zofenopril and its pharmaceutically acceptable salts .Molecular Structure Analysis
Zofenopril has a molecular formula of C22H23NO4S2 and a molecular weight of 429.55 . It is characterized by a wide tissue distribution, long duration of action, and pleiotropic effects on endothelial dysfunction .Chemical Reactions Analysis
Zofenopril is a prodrug that is deesterified to the active metabolite, zofenoprilat . Due to the presence of a free sulfhydryl group in the molecular structure, zofenoprilat can be readily oxidized to disulfides either as a dimer or mixed forms with endogenous thiols .Physical And Chemical Properties Analysis
Zofenopril has a molecular weight of 429.55 and a chemical formula of C22H23NO4S2 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Zofenopril and Cardiovascular Health
Cardioprotection Post-Acute Myocardial Infarction (AMI): Zofenopril has been shown to be beneficial in preventing major cardiovascular complications following AMI. This is supported by several large randomized, prospective early and late intervention trials .
Improvement of Cardiac Function: In studies involving spontaneously hypertensive rats, Zofenopril treatment improved cardiac function regardless of ACE2 inhibition .
Adiposity Reduction and Vasorelaxation: Zofenopril treatment reduced MLN-induced adiposity and increased thoracic aorta vasorelaxation capacity, enhancing the participation of H2S and NO in maintaining endothelial function .
Efficacy in Clinical Settings: The efficacy and safety of Zofenopril have been extensively evaluated and proved in the Survival of Myocardial Infarction Long-Term Evaluation (SMILE) program across numerous clinical settings .
Endothelial Function Maintenance: Zofenopril increases the role of hydrogen sulfide (H2S) and nitric oxide (NO) in maintaining endothelial function, which is crucial for vascular health .
Angiotensin-Converting Enzyme (ACE) Inhibition: As an ACE inhibitor, Zofenopril plays a significant role beyond blood pressure control, contributing to overall cardiovascular protection .
作用機序
Biochemical Pathways
Zofenopril affects the RAAS pathway by inhibiting ACE . This results in a decrease in angiotensin II, leading to reduced vasoconstriction and aldosterone secretion . Additionally, Zofenopril has been shown to increase hydrogen sulfide (H2S) bioavailability and nitric oxide (NO) levels via bradykinin-dependent signaling . Both H2S and NO exert cytoprotective and antioxidant effects .
Pharmacokinetics
The pharmacokinetic properties of Zofenopril include absorption, distribution, metabolism, and excretion (ADME). It’s known that Zofenopril is a prodrug, with Zofenoprilat as the active metabolite . Patients with mild renal impairment eliminate Zofenopril from the body at the same rate as normal subjects .
Result of Action
The molecular and cellular effects of Zofenopril’s action include a reduction in blood pressure and improved cardiac function . Zofenopril has been shown to reduce adiposity and improve cardiac function regardless of ACE2 inhibition . It increases the participation of H2S and NO in the maintenance of endothelial function independently from ACE2 inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zofenopril. For instance, the presence of a sulfhydryl group in its structure confers on Zofenopril high anti-oxidant and anti-ischemic properties involving the activation of the H2S system, resulting in a cardioprotective effect . .
将来の方向性
特性
IUPAC Name |
(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDUHCBNLFXEF-MNEFBYGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046640 | |
Record name | Zofenopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zofenopril | |
CAS RN |
81872-10-8 | |
Record name | Zofenopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81872-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zofenopril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zofenopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zofenopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOFENOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。